2-Chloro-6-methylquinolin-8-amine
Overview
Description
2-Chloro-6-methylquinolin-8-amine is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine and methyl groups on the quinoline ring enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methylquinolin-8-amine typically involves the chlorination of 6-methylquinoline followed by amination. One common method is:
Chlorination: 6-Methylquinoline is treated with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atom at the 2-position.
Amination: The resulting 2-chloro-6-methylquinoline is then reacted with ammonia or an amine source under suitable conditions to introduce the amino group at the 8-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Using large quantities of chlorinating agents in controlled environments.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methylquinolin-8-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the quinoline ring.
Reduction: Reduced forms of the quinoline ring.
Coupling: Biaryl compounds formed through coupling reactions.
Scientific Research Applications
2-Chloro-6-methylquinolin-8-amine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for synthesizing drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: Investigated for its potential as an enzyme inhibitor and its interactions with biological targets.
Material Science: Utilized in the synthesis of organic materials with specific electronic properties.
Catalysis: Employed as a ligand in catalytic reactions to enhance reaction efficiency.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methylquinolin-8-amine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with DNA or proteins, leading to changes in cellular processes. The exact pathways depend on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline: Lacks the methyl and amino groups, resulting in different reactivity and biological activity.
6-Methylquinoline: Lacks the chlorine and amino groups, affecting its chemical properties.
8-Aminoquinoline: Lacks the chlorine and methyl groups, leading to different biological interactions.
Uniqueness
2-Chloro-6-methylquinolin-8-amine is unique due to the presence of both chlorine and methyl groups on the quinoline ring, which enhances its reactivity and biological activity. The amino group at the 8-position further contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-6-methylquinolin-8-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-4-7-2-3-9(11)13-10(7)8(12)5-6/h2-5H,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGACCUHMJGAKRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)N)N=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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